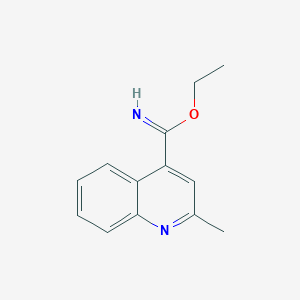
Ethyl 2-methylquinoline-4-carbimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methylquinoline-4-carbimidate is a heterocyclic compound derived from quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound features a quinoline core with an ethyl group at the 2-position, a methyl group at the 4-position, and a carbimidate functional group. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylquinoline-4-carbimidate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
化学反应分析
Types of Reactions
Ethyl 2-methylquinoline-4-carbimidate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 2-methylquinoline-4-amine derivatives.
Substitution: Various 2-substituted quinoline derivatives.
科学研究应用
Ethyl 2-methylquinoline-4-carbimidate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
作用机制
The mechanism of action of ethyl 2-methylquinoline-4-carbimidate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
相似化合物的比较
Similar Compounds
2-Methylquinoline-4-carboxylic acid: Shares a similar quinoline core but lacks the ethyl and carbimidate groups.
2-Styrylquinoline-4-carboxylic acid: Contains a styryl group at the 2-position instead of an ethyl group.
2-Methylquinoline-4-amine: Similar structure but with an amine group instead of a carbimidate group.
Uniqueness
Ethyl 2-methylquinoline-4-carbimidate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbimidate group enhances its potential as a versatile intermediate in organic synthesis and its biological activity compared to other quinoline derivatives.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
ethyl 2-methylquinoline-4-carboximidate |
InChI |
InChI=1S/C13H14N2O/c1-3-16-13(14)11-8-9(2)15-12-7-5-4-6-10(11)12/h4-8,14H,3H2,1-2H3 |
InChI 键 |
LCQUOMURDLVOLR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=N)C1=CC(=NC2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


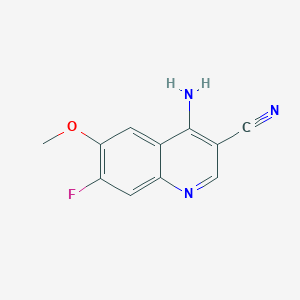


![2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol](/img/structure/B11888709.png)
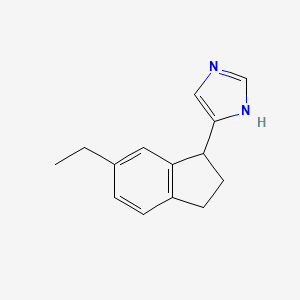
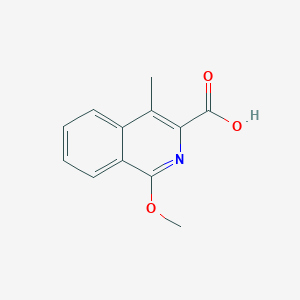

![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)

![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)


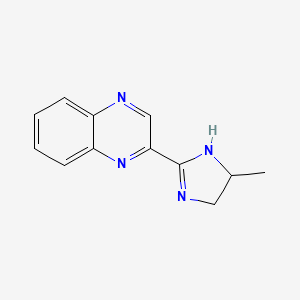
![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
